Cas no 2580095-33-4 (rac-1-(2R,4S)-2-methylpiperidin-4-ylmethanamine)

rac-1-(2R,4S)-2-methylpiperidin-4-ylmethanamine 化学的及び物理的性質
名前と識別子
-
- EN300-27718915
- 2580095-33-4
- rac-1-[(2R,4S)-2-methylpiperidin-4-yl]methanamine
- rac-1-(2R,4S)-2-methylpiperidin-4-ylmethanamine
-
- インチ: 1S/C7H16N2/c1-6-4-7(5-8)2-3-9-6/h6-7,9H,2-5,8H2,1H3/t6-,7+/m1/s1
- InChIKey: KAYRFWPPZRXSPK-RQJHMYQMSA-N
- ほほえんだ: N1CC[C@H](CN)C[C@H]1C
計算された属性
- せいみつぶんしりょう: 128.131348519g/mol
- どういたいしつりょう: 128.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 83
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
- 疎水性パラメータ計算基準値(XlogP): 0
rac-1-(2R,4S)-2-methylpiperidin-4-ylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27718915-0.1g |
rac-1-[(2R,4S)-2-methylpiperidin-4-yl]methanamine |
2580095-33-4 | 95.0% | 0.1g |
$1144.0 | 2025-03-20 | |
Enamine | EN300-27718915-0.5g |
rac-1-[(2R,4S)-2-methylpiperidin-4-yl]methanamine |
2580095-33-4 | 95.0% | 0.5g |
$1247.0 | 2025-03-20 | |
Enamine | EN300-27718915-5.0g |
rac-1-[(2R,4S)-2-methylpiperidin-4-yl]methanamine |
2580095-33-4 | 95.0% | 5.0g |
$3770.0 | 2025-03-20 | |
Enamine | EN300-27718915-1g |
rac-1-[(2R,4S)-2-methylpiperidin-4-yl]methanamine |
2580095-33-4 | 1g |
$1299.0 | 2023-09-10 | ||
Enamine | EN300-27718915-0.25g |
rac-1-[(2R,4S)-2-methylpiperidin-4-yl]methanamine |
2580095-33-4 | 95.0% | 0.25g |
$1196.0 | 2025-03-20 | |
Enamine | EN300-27718915-5g |
rac-1-[(2R,4S)-2-methylpiperidin-4-yl]methanamine |
2580095-33-4 | 5g |
$3770.0 | 2023-09-10 | ||
Enamine | EN300-27718915-2.5g |
rac-1-[(2R,4S)-2-methylpiperidin-4-yl]methanamine |
2580095-33-4 | 95.0% | 2.5g |
$2548.0 | 2025-03-20 | |
Enamine | EN300-27718915-10.0g |
rac-1-[(2R,4S)-2-methylpiperidin-4-yl]methanamine |
2580095-33-4 | 95.0% | 10.0g |
$5590.0 | 2025-03-20 | |
Enamine | EN300-27718915-1.0g |
rac-1-[(2R,4S)-2-methylpiperidin-4-yl]methanamine |
2580095-33-4 | 95.0% | 1.0g |
$1299.0 | 2025-03-20 | |
Enamine | EN300-27718915-0.05g |
rac-1-[(2R,4S)-2-methylpiperidin-4-yl]methanamine |
2580095-33-4 | 95.0% | 0.05g |
$1091.0 | 2025-03-20 |
rac-1-(2R,4S)-2-methylpiperidin-4-ylmethanamine 関連文献
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
rac-1-(2R,4S)-2-methylpiperidin-4-ylmethanamineに関する追加情報
Rac-1-(2R,4S)-2-Methylpiperidin-4-Ylmethanamine: A Comprehensive Overview
Rac-1-(2R,4S)-2-methylpiperidin-4-ylmethanamine, also known by its CAS number 2580095-33-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied due to their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a piperidine ring with a methyl group at the 2-position and an amino group attached to the 4-position via a methylene bridge. The stereochemistry at the 2R and 4S positions plays a crucial role in determining its physical and chemical properties, as well as its biological activity.
The synthesis of rac-1-(2R,4S)-2-methylpiperidin-4-ylmethanamine involves a series of well-established organic reactions, including alkylation, reduction, and stereochemical control. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is essential for studying its stereochemical effects on biological systems. Researchers have employed various methodologies, such as the use of chiral catalysts and stereoselective reductions, to achieve high enantiomeric excess in the synthesis process.
In terms of physical properties, rac-1-(2R,4S)-2-methylpiperidin-4-ylmethanamine exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in water is moderate, making it suitable for various aqueous-based biological assays. The compound's stability under different pH conditions has also been extensively studied, revealing that it maintains its integrity within a pH range of 5 to 8.
The biological activity of rac-1-(2R,4S)-2-methylpiperidin-4-ylmethanamine has been explored in numerous studies. Recent research has highlighted its potential as a lead compound in the development of new therapeutic agents targeting central nervous system disorders. For instance, studies have demonstrated that this compound exhibits moderate activity as an inhibitor of certain enzymes involved in neurodegenerative diseases such as Alzheimer's disease. Additionally, its ability to modulate ion channels has been investigated, suggesting potential applications in pain management and cardiovascular therapies.
One of the most promising areas of research involving rac-1-(2R,4S)-2-methylpiperidin-4-ylmethanamine is its role as a chiral building block in medicinal chemistry. The compound's unique stereochemistry allows it to serve as a versatile scaffold for constructing more complex molecules with enhanced bioavailability and efficacy. Recent advancements in combinatorial chemistry have enabled the rapid synthesis of analogs and derivatives, further expanding its potential applications.
In conclusion, rac-1-(2R,4S)-2-methylpiperidin-4-ylmethanamine (CAS No: 2580095-33-4) is a compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with recent breakthroughs in synthetic methodologies and biological studies, positions it as a valuable tool in the development of novel therapeutic agents. As research continues to uncover new insights into its properties and applications, this compound is expected to play an increasingly important role in the field of organic chemistry and pharmacology.
2580095-33-4 (rac-1-(2R,4S)-2-methylpiperidin-4-ylmethanamine) 関連製品
- 941962-99-8(N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide)
- 40626-45-7(2,2-Dichloro-2-phenylacetonitrile)
- 2097862-15-0(1,3-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide)
- 20395-87-3(2-{(benzyloxy)carbonylamino}butanoic acid)
- 1040641-16-4(1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one)
- 1804495-64-4(2-Chloro-4-(difluoromethyl)-5-methoxypyridine-3-carbonyl chloride)
- 1565942-99-5(4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine)
- 2227940-38-5(rac-(1R,2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentane-1-carboxylic acid)
- 1541536-31-5(3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2034241-13-7(1-(2-methoxyphenyl)-3-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}urea)




